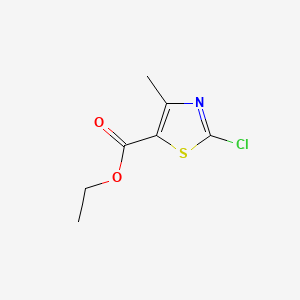

Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate

概要

説明

Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate is an aromatic carboxylic acid and a member of thiazoles . It has a molecular weight of 205.66 .

Molecular Structure Analysis

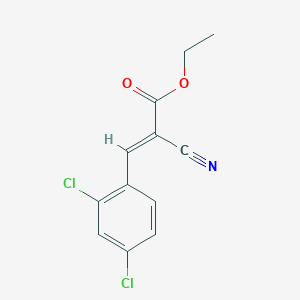

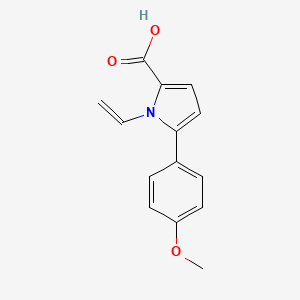

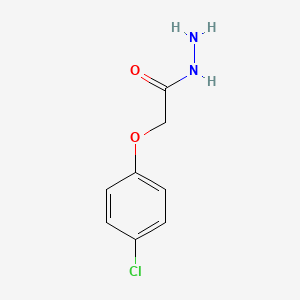

The molecular formula of Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate is C7H8ClNO2S . The InChI code is 1S/C7H8ClNO2S/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3 . The Canonical SMILES is CCOC(=O)C1=C(N=C(S1)Cl)C .Physical And Chemical Properties Analysis

Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate has a boiling point of 46-47 . It is a solid at room temperature . The compound has a topological polar surface area of 67.4 Ų .科学的研究の応用

Synthesis and Structural Analysis

Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate is involved in various synthetic pathways and structural analyses in chemical research. A noteworthy method is the one-pot synthesis of functionalized ethyl 1,3-thiazole-5-carboxylates, derived from the reaction of 2-chloro-1,3-dicarbonyl compounds with thioureas or thioamides, indicating its role as a crucial intermediate in synthesis processes (Yavari et al., 2009). Furthermore, the molecule's structural intricacies have been explored, revealing its hydrogen-bonding patterns and association via N-H⋯N and N-H⋯O interactions, adding to the understanding of its chemical behavior (Lynch & Mcclenaghan, 2004).

Chemical Transformations and Derivative Synthesis

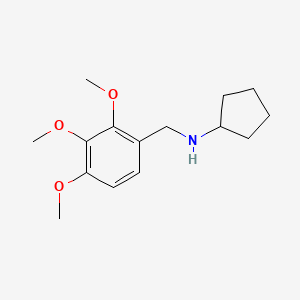

Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate serves as a versatile starting material for synthesizing a variety of derivatives. It has been used in the synthesis of compounds such as ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, highlighting its adaptability in producing novel chemical entities with potential applications in various domains (Tang Li-jua, 2015). Additionally, its role in the synthesis of thiazole carboxylic acids and related compounds underscores its significance in organic synthesis (Tu Yuanbiao et al., 2016).

Biological and Material Applications

Beyond its synthetic utility, ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate has shown potential in biological and material science applications. Studies have explored its inhibition effects on corrosion, indicating its applicability in material protection and preservation (Raviprabha & Bhat, 2019). Furthermore, its involvement in the synthesis of compounds with fungicidal activities suggests its relevance in agricultural and pharmaceutical sectors (Qiu Li-ga, 2015).

Safety And Hazards

特性

IUPAC Name |

ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUARUZUFHDNJSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344185 | |

| Record name | Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate | |

CAS RN |

7238-62-2 | |

| Record name | Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

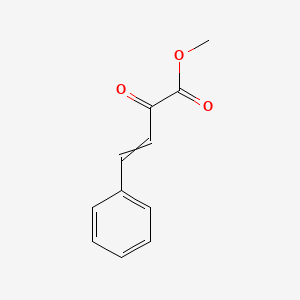

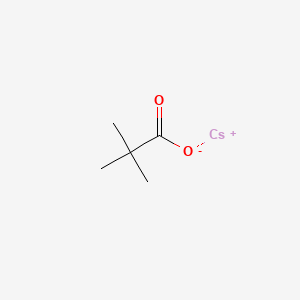

Synthesis routes and methods I

Procedure details

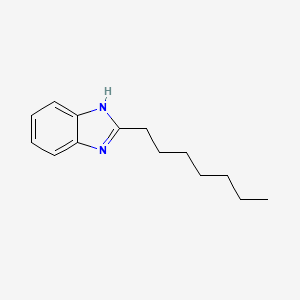

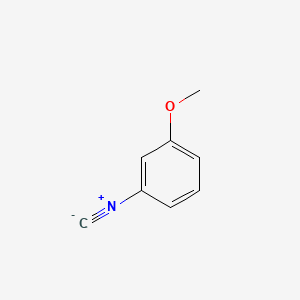

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。